N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-18-10-14(9-16-18)24(21,22)17-8-12-2-5-19(6-3-12)15(20)13-4-7-23-11-13/h4,7,9-12,17H,2-3,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDGOXDPXVLSFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide exhibits several biological activities that are being investigated for therapeutic purposes:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structure allows for interactions with bacterial cell walls, potentially inhibiting growth and proliferation.
- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, particularly through inhibition of pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation.
- Neuroprotective Properties : The compound's ability to influence neurotransmitter systems suggests potential applications in neurodegenerative diseases. It may protect neurons from excitotoxicity and oxidative stress.
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial activity of this compound against several bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting potential as a new antimicrobial agent .
Case Study 2: Neuroprotection in Animal Models
Another study focused on the neuroprotective effects of the compound in rodent models of neurodegeneration. The findings indicated that treatment with this compound reduced markers of oxidative stress and improved cognitive function compared to control groups .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features
Physicochemical Properties
- Melting Points: Target Compound: Not reported (inferred: lower than due to furan’s reduced symmetry). Compound: 154–156°C . Compound: 211–214°C . Higher melting points in halogenated analogs (e.g., ) correlate with increased crystallinity from electronegative groups.
Solubility :
Pharmacological Potential
- Target Inference: Piperidine-sulfonamide hybrids (e.g., ) often target enzymes (e.g., CK2 ) or receptors (e.g., cannabinoid receptors ).
- Structural Advantages: Furan vs. Methyl Pyrazole vs. Fluorinated Groups: Reduced metabolic degradation compared to halogenated analogs .
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Piperidine Functionalization : Coupling furan-3-carbonyl chloride to piperidin-4-ylmethanol under basic conditions (e.g., triethylamine in dichloromethane).
Sulfonamide Formation : Reacting 1-methyl-1H-pyrazole-4-sulfonyl chloride with the furan-carbonyl-piperidine intermediate in polar aprotic solvents (e.g., DMF) at 0–25°C.
Purification : Column chromatography or recrystallization in ethanol/water mixtures.
Key characterization includes HPLC for purity (>95%) and NMR (¹H/¹³C) to confirm regiochemistry .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms the presence of the furan carbonyl (δ ~7.5–8.0 ppm for furan protons) and sulfonamide group (δ ~3.3 ppm for methyl-pyrazole).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (calculated for C₁₆H₂₀N₄O₅S: ~392.12 g/mol).
- Chromatography : Reverse-phase HPLC with UV detection ensures purity and absence of byproducts .
Advanced Research Questions
Q. How can researchers resolve low yields during the sulfonamide coupling step?
- Methodological Answer :
- Optimize Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to the amine intermediate to minimize side reactions.
- Temperature Control : Conduct reactions at 0–5°C to reduce hydrolysis of the sulfonyl chloride.
- Catalysts : Add catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
Q. What computational strategies predict the compound’s biological targets and binding modes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrases).
- Pharmacophore Mapping : Identify critical features (e.g., sulfonamide’s hydrogen-bond acceptor) using tools like Schrödinger’s Phase.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
Q. How are structural analogs designed to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Core Modifications : Replace the furan-3-carbonyl group with bioisosteres (e.g., thiophene or benzoyl) to assess electronic effects.
- Sulfonamide Variations : Substitute the 1-methyl-pyrazole with 1-ethyl or 1-cyclopropyl groups to study steric impacts.
- In Silico Screening : Prioritize analogs with calculated logP <3.5 and polar surface area (PSA) >90 Ų for improved solubility .
Q. What experimental approaches address stability issues in aqueous buffers?
- Methodological Answer :
- pH-Dependent Stability : Perform kinetic studies in buffers (pH 1–9) at 37°C, monitoring degradation via HPLC.
- Lyophilization : Stabilize the compound by lyophilizing with cryoprotectants (e.g., trehalose).
- Excipient Screening : Test cyclodextrins or PEGs to enhance solubility and reduce hydrolysis .
Q. How are contradictory bioactivity data analyzed across different cell lines?
- Methodological Answer :
- Dose-Response Curves : Generate IC₅₀ values in ≥3 cell lines (e.g., HEK293, HeLa) to assess selectivity.
- Off-Target Profiling : Use kinase or GPCR panels to identify non-specific interactions.
- Transcriptomics : Compare gene expression profiles (RNA-seq) in responsive vs. non-responsive cells .
Q. What strategies optimize solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
- Salt Formation : Prepare sodium or hydrochloride salts to enhance aqueous solubility.
- Nanoformulation : Use PEGylated liposomes or polymeric nanoparticles for sustained release.
- Co-Solvent Systems : Employ 10% DMSO/90% saline for intraperitoneal administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
